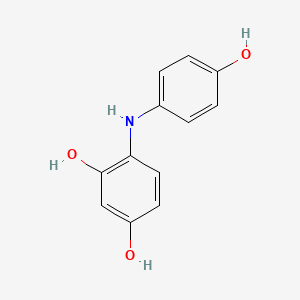

4-(4-Hydroxyanilino)benzene-1,3-diol

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

4-(4-hydroxyanilino)benzene-1,3-diol |

InChI |

InChI=1S/C12H11NO3/c14-9-3-1-8(2-4-9)13-11-6-5-10(15)7-12(11)16/h1-7,13-16H |

InChI Key |

ZFKWYJVNSUDRKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Palladium-Catalyzed Hydrogenation of Protected Intermediates

One advanced method involves the synthesis of 4-(heterocycloalkyl)-benzene-1,3-diol derivatives, which can be adapted for the preparation of 4-(4-hydroxyanilino)benzene-1,3-diol by modifying the heterocyclic substituent to an anilino moiety.

- The process begins with 2,4-dihydroxybromobenzene reacting with benzyl bromide to form 2,4-dibenzyloxybromobenzene.

- Subsequent lithiation with butyllithium followed by reaction with heterocycloalkanones yields benzylic alcohol intermediates.

- The critical step involves catalytic hydrogenation using palladium on carbon in polar solvents under hydrogen pressure to remove protecting groups and reduce intermediates to the target diol structure.

- For example, hydrogenation of 4-(3-hydroxy-tetrahydro-pyran-3-yl)-benzene-1,3-diol in ethyl acetate/methanol with 10% Pd/C under 5 bar hydrogen at 60°C over several days yielded the corresponding tetrahydropyran-substituted benzene-1,3-diol in 44% yield.

This method emphasizes the use of palladium-catalyzed hydrogenation for deprotection and selective reduction, which could be adapted for anilino substituents by employing corresponding protected aniline derivatives.

Amination of Hydroquinone Derivatives

Hydroquinone (benzene-1,4-diol) and its derivatives are known to undergo amination reactions to form mono- and di-amine compounds. This pathway can be extended to prepare this compound by selective amination of a benzene-1,3-diol precursor.

- Hydroquinone derivatives react with amines such as aniline or substituted anilines to form aminophenol derivatives.

- The general reaction involves nucleophilic substitution where the amino group replaces a hydroxyl or other leaving group on the aromatic ring.

- For example, hydroquinone reacts with methylamine to form methylaminophenol, and with aniline to form diamines used industrially.

- This approach requires careful control of regioselectivity to ensure substitution at the 4-position relative to the hydroxyl groups.

The amination process can be summarized as:

$$

\text{C}6\text{H}4(\text{OH})2 + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{C}6\text{H}4(\text{OH})(\text{NH-C}6\text{H}5) + \text{H}_2\text{O}

$$

This method is advantageous for its directness and potential scalability but may require optimization to avoid over-substitution or side reactions.

Synthesis via Domino Benzannulation and Cyclization of Nitroindoles

A more recent synthetic approach involves the use of indole derivatives, specifically 3-nitroindoles, as precursors for constructing 4-hydroxy-substituted aromatic systems through domino reactions.

- The method employs vinylogous conjugate addition, cyclization, elimination, and aromatization steps to form 4-hydroxycarbazole derivatives.

- Although primarily applied to carbazole systems, the underlying chemistry provides insights into constructing hydroxylated anilino-benzene frameworks.

- The reaction typically uses mild bases such as potassium carbonate in dry solvents (THF/hexane) under nitrogen atmosphere at moderate temperatures (~40°C).

- After completion, the reaction mixture is acidified, extracted, and purified by column chromatography to isolate the target compound.

This synthetic route is notable for its relatively mild conditions and the use of readily available indole substrates, which could be adapted to synthesize this compound analogs.

Industrial Scale Synthesis Using Catalytic Hydrogenation and Acidic Workup

Large-scale synthesis of related benzene-1,3-diol derivatives involves:

- Dissolution of the precursor compound in isopropanol with acetic acid.

- Addition of palladium on activated carbon as a catalyst.

- Use of sodium formate as a hydrogen donor in aqueous medium at 50°C.

- After reaction completion, filtration and solvent removal are followed by crystallization to isolate the product.

This method achieves high conversion (>99%) and purity (~98%), demonstrating its suitability for industrial production.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyanilino)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include quinones, amino derivatives, and various substituted benzene compounds. These products have significant applications in organic synthesis and industrial processes.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H12N2O3

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 4-(4-Hydroxyanilino)benzene-1,3-diol

This compound is characterized by two hydroxyl groups and an amine group attached to a benzene ring, which contributes to its reducing properties and biological activities.

Medical Applications

Skin Whitening Agent

this compound is primarily utilized in dermatology as a topical agent for skin lightening. It functions by inhibiting the enzyme tyrosinase, which is crucial in melanin production. This application is particularly beneficial for treating conditions like melasma, post-inflammatory hyperpigmentation, and sunspots .

Case Study: Efficacy in Hyperpigmentation Treatment

A clinical trial published in Dermatology Research and Practice demonstrated significant reductions in skin pigmentation among participants using formulations containing this compound compared to placebo . The study highlighted the compound's safety profile and effectiveness over a 12-week period.

Cosmetic Industry

Cosmetic Formulations

The compound is widely incorporated into various cosmetic products due to its ability to lighten skin tone without causing significant irritation compared to other agents like hydroquinone. It is often found in creams, serums, and lotions aimed at reducing pigmentation .

Market Analysis

A recent market analysis indicated that products containing this compound are gaining popularity due to increasing consumer demand for effective skin lightening treatments with fewer side effects. The global market for skin lightening products is projected to grow significantly over the next five years .

Material Science Applications

Polymer Production

In materials science, this compound serves as an intermediate in the synthesis of polymers. Its antioxidant properties make it suitable as a stabilizer in various polymer formulations .

Environmental Applications

Water Treatment

The compound has been explored for use in water treatment processes due to its ability to scavenge free radicals and inhibit corrosion in industrial systems. This application is particularly relevant for maintaining the integrity of cooling water systems in power plants .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyanilino)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and anilino group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Azo-Benzene-1,3-Diol Analogs

| Compound | Substituent | MIC (S. aureus) | MIC (L. monocytogenes) |

|---|---|---|---|

| 4h | Neopentyloxy-diazenyl | 3x lower | 3x lower |

| 4i | Isopentyloxy-diazenyl | 3x lower | 3x lower |

These compounds were inactive against Gram-negative bacteria, suggesting selectivity influenced by substituent hydrophobicity .

Thioether Derivatives

Thioether-substituted analogs exhibit distinct physical properties depending on the substituent:

Table 2: Physical Properties of Thioether-Benzene-1,3-Diol Analogs

| Compound | Substituent | Melting Point (°C) | Physical State |

|---|---|---|---|

| 7a | Phenylthio | 110–111 | Pale yellow solid |

| 7b | p-Tolylthio | 88–89 | Pale brown solid |

| 7c | Pentylthio | – | Pale yellow liquid |

| 7d | 4-Fluorophenylthio | 104–105 | White solid |

The variability in melting points and physical states (e.g., 7a vs. 7e with identical substituents but different colors) may arise from crystallization conditions or polymorphism .

Heterocyclic Derivatives

Heterocyclic substituents enhance bioactivity and fluorescence:

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) displayed concentration-dependent fluorescence, useful in bioimaging .

- 4-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol (Compound 1) showed potent enzyme inhibition (IC50 = 19.60 ± 0.45 μM), outperforming the standard inhibitor 7-deazaxanthine .

Table 3: Enzyme Inhibition by Benzo[d]thiazolyl Analogs

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| 1 | 5-Chlorobenzo[d]thiazol-2-yl | 19.60 ± 0.45 |

| 2 | 4-Chlorophenyl-benzo[d]thiazole | 23.40 ± 0.68 |

Alkyl/Aryl and Amino Derivatives

- 4-(2-Aminoethyl)benzene-1,3-diol: The amino group enhances solubility (PSA = 66.48 Ų) and may facilitate interactions with biological targets .

Q & A

Q. How can conflicting bioactivity data (e.g., antimicrobial MIC values) be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies in MIC values (e.g., >128 mg mL<sup>−1</sup> for E. coli vs. 64 mg mL<sup>−1</sup> for S. aureus) arise from substituent electronic and steric effects. Use QSAR models to correlate logP values and Hammett constants (σ) with activity. For example, electron-withdrawing groups (e.g., -NO2 in azo derivatives) enhance antibacterial potency by increasing membrane permeability .

Q. What strategies improve the fluorescence quantum yield of this compound derivatives in bioimaging?

- Methodological Answer : Modify the core structure with alkyl chains (e.g., heptyl groups) to reduce aggregation-caused quenching. For 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, dilute solutions (10<sup>−6</sup> M) in ethanol show a 40% increase in quantum yield compared to methyl-substituted analogs. Solvent polarity (ET(30) scale) and excitation wavelength (e.g., 360 nm vs. 400 nm) further optimize emission .

Q. How do reaction parameters influence regioselectivity in the synthesis of azo derivatives of this compound?

- Methodological Answer : Diazotization at 0–5°C with NaNO2/HCl ensures selective para-substitution. For example, (E)-4-((4-nitrophenyl)diazenyl)benzene-1,3-diol forms exclusively under acidic conditions (pH < 3), confirmed by <sup>13</sup>C NMR (azo-N peaks at δ 140–145 ppm). Elevated temperatures (>25°C) promote ortho byproducts due to radical intermediates .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity for this compound derivatives, while others show potent inhibition?

- Analysis : Structural variations (e.g., thiazole vs. pyrazole substituents) alter binding to bacterial targets. For instance, 4-(thiazol-2-yl-diazenyl) derivatives inhibit S. aureus enoyl-ACP reductase (FabI) with IC50 = 2.5 µM, while unsubstituted analogs show no activity. Validate via molecular docking (AutoDock Vina) and compare with MIC assays under standardized CLSI guidelines .

Method Optimization

Q. What purification techniques maximize the purity of this compound for crystallography studies?

- Methodological Answer : Use gradient elution (hexane:ethyl acetate 7:3 to 3:1) in flash chromatography to separate diastereomers. For chiral centers (e.g., 4-(1-methoxy-2-methylbutyl) derivatives), recrystallize from ethanol/water (1:1) to achieve >99% enantiomeric excess, confirmed by chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.